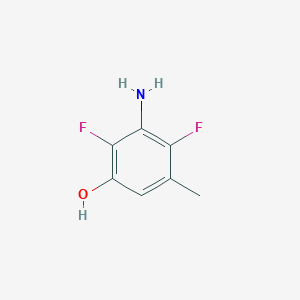

3-Amino-2,4-difluoro-5-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7F2NO |

|---|---|

Molecular Weight |

159.13 g/mol |

IUPAC Name |

3-amino-2,4-difluoro-5-methylphenol |

InChI |

InChI=1S/C7H7F2NO/c1-3-2-4(11)6(9)7(10)5(3)8/h2,11H,10H2,1H3 |

InChI Key |

ABEQAJQYQBMJMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1F)N)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 2,4 Difluoro 5 Methylphenol

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 3-Amino-2,4-difluoro-5-methylphenol suggests several potential disconnection points. The primary goal is to identify readily available and simpler precursor molecules. A logical approach involves the disconnection of the C-N and C-F bonds, as well as considering the introduction of the methyl and hydroxyl groups at various stages.

One plausible retrosynthetic pathway begins by disconnecting the amino group, leading to a difluorinated methylphenol intermediate. This transformation can be achieved through the reduction of a nitro group, which is a common and reliable method for introducing an amino group onto an aromatic ring. prepchem.comyoutube.com The nitro group, being a strong electron-withdrawing group, can also influence the regioselectivity of preceding fluorination steps.

Further disconnection of the fluorine atoms from the aromatic ring points towards a substituted methylphenol. The introduction of fluorine can be accomplished via electrophilic fluorination of an activated aromatic ring or through nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. numberanalytics.comnumberanalytics.com The choice of fluorinating agent and reaction conditions is critical to achieve the desired regiochemistry. numberanalytics.com

Therefore, a potential set of precursors for the synthesis of this compound could include:

3-Nitro-5-methylphenol

2,4-Dihalo-3-nitro-5-methylphenol

5-Methyl-3-nitrophenol

The following table outlines a possible retrosynthetic approach and the corresponding forward synthetic steps.

| Disconnection | Retron (Synthetic Equivalent) | Forward Synthetic Step |

| C-NH₂ | C-NO₂ | Reduction of a nitro group |

| C-F | C-H | Electrophilic fluorination |

| C-F | C-Cl, C-Br | Nucleophilic aromatic substitution |

A simplified retrosynthetic scheme is depicted below:

This analysis suggests that a commercially available starting material like m-cresol (B1676322) could serve as a viable starting point for the synthesis.

Regioselective and Stereoselective Synthesis Approaches for Fluorinated Phenols

The regioselective introduction of two fluorine atoms onto the phenol (B47542) ring is a key challenge in the synthesis of this compound. The directing effects of the existing substituents (hydroxyl, methyl, and potentially a nitro group) play a crucial role.

Electrophilic Fluorination:

In an electrophilic fluorination approach starting from a substituted phenol, the hydroxyl group is a strong activating group and is ortho-, para-directing. The methyl group is also an activating, ortho-, para-directing group. To achieve the desired 2,4-difluoro substitution pattern relative to the hydroxyl group, the choice of fluorinating agent and reaction conditions is critical. Agents like Selectfluor® (F-TEDA-BF₄) are commonly used for electrophilic fluorination of aromatic compounds. numberanalytics.com The reaction conditions, including the solvent and temperature, can be optimized to favor the desired regioisomer.

Nucleophilic Aromatic Substitution (SNAr):

Alternatively, a nucleophilic approach can be employed. This would typically involve a starting material with leaving groups (such as chlorine or bromine) at the positions where fluorine is to be introduced, and an activating group (like a nitro group) to facilitate the substitution. For instance, a 2,4-dichloro-3-nitro-5-methylphenol could be treated with a fluoride (B91410) source, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst, to yield the difluorinated product. The high electronegativity of the nitro group makes the aromatic ring susceptible to nucleophilic attack.

Stereoselectivity is not a primary concern in the synthesis of the aromatic core of this compound as the final product is achiral. However, if chiral derivatives were to be synthesized, stereoselective methods would become important.

The following table summarizes potential regioselective fluorination strategies.

| Strategy | Starting Material | Reagents and Conditions | Key Considerations |

| Electrophilic Fluorination | 3-Nitro-5-methylphenol | Selectfluor®, Acetonitrile, Room Temperature | Control of regioselectivity due to multiple activating/directing groups. |

| Nucleophilic Aromatic Substitution | 2,4-Dichloro-3-nitro-5-methylphenol | KF, Phase-transfer catalyst (e.g., 18-crown-6), High temperature | Requires a precursor with suitable leaving groups and activating groups. |

Functional Group Interconversions and Derivatization Routes of Aromatic Amines and Hydroxyls

Functional group interconversions (FGIs) are essential for the synthesis and further derivatization of this compound. fiveable.meub.eduimperial.ac.uk Key transformations involve the formation of the amino group and potential modifications of both the amino and hydroxyl functionalities.

Formation of the Amino Group:

The most common method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. prepchem.com This can be achieved using various reducing agents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. It is generally a clean and efficient method.

Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) can also be used to reduce the nitro group.

Derivatization of the Amino Group:

The amino group in the final product can be further derivatized to synthesize a variety of compounds. Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be converted to a wide range of other functional groups.

Derivatization of the Hydroxyl Group:

The phenolic hydroxyl group can also be derivatized to alter the properties of the molecule.

Etherification: Reaction with alkyl halides or sulfates in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

The table below provides examples of functional group interconversions relevant to the synthesis and derivatization of this compound.

| Transformation | Reagent(s) | Product Functional Group |

| Nitro to Amine | H₂, Pd/C | Primary Amine |

| Amine to Amide | Acetyl Chloride, Pyridine | N-acetyl Amine |

| Hydroxyl to Ether | Methyl Iodide, K₂CO₃ | Methyl Ether |

Development of Novel Catalytic Methods for the Synthesis of this compound

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. rsc.org For the synthesis of this compound, several catalytic approaches could be envisioned.

Catalytic Fluorination:

While electrophilic fluorination with stoichiometric reagents is common, catalytic methods for fluorination are an active area of research. Palladium-catalyzed C-H fluorination has emerged as a powerful tool, although directing group assistance is often required to achieve high regioselectivity. dovepress.com The development of a catalytic system that could directly and regioselectively fluorinate a phenol or a related precursor would represent a significant advancement.

Catalytic Amination:

Direct C-H amination reactions are also gaining prominence. rsc.org These methods could potentially bypass the need for a nitration-reduction sequence. For example, a catalytic system could be developed to directly introduce an amino group into a difluorinated methylphenol precursor.

Catalytic Reduction of the Nitro Group:

Catalytic hydrogenation, as mentioned earlier, is a well-established and highly efficient method for the reduction of nitro groups. The choice of catalyst and reaction conditions can be optimized to ensure high yields and chemoselectivity, especially if other reducible functional groups are present in the molecule.

The following table highlights potential areas for the application of novel catalytic methods.

| Synthetic Step | Potential Catalytic Method | Catalyst Example | Potential Advantages |

| Fluorination | Palladium-Catalyzed C-H Fluorination | Pd(OAc)₂ with a specific ligand | Direct fluorination of C-H bonds, potentially reducing step count. |

| Amination | Copper- or Palladium-Catalyzed C-H Amination | Cu(I) or Pd(II) complexes | Direct introduction of the amino group, avoiding nitration and reduction. |

| Nitro Reduction | Transfer Hydrogenation | Formic acid/triethylamine with a Ru or Rh catalyst | Avoids the use of high-pressure hydrogen gas. |

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. dovepress.comrsc.org Key aspects include atom economy, use of safer solvents, energy efficiency, and waste reduction.

Atom Economy:

Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, often lead to higher atom economy compared to stoichiometric reactions.

Use of Safer Solvents and Reagents:

The selection of solvents and reagents should prioritize those with lower toxicity and environmental impact. For example, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol (B145695), water, or supercritical CO₂ should be considered. Similarly, the use of highly toxic reagents should be avoided whenever possible. Recent research has focused on developing safer fluorinating agents and greener reaction conditions. eurekalert.org

Energy Efficiency:

Performing reactions at ambient temperature and pressure reduces energy consumption. Catalytic reactions often proceed under milder conditions than their non-catalytic counterparts.

Waste Reduction:

Minimizing the formation of byproducts and waste is a central tenet of green chemistry. This can be achieved through the use of highly selective reactions and by developing processes where catalysts can be easily recovered and recycled.

The table below outlines how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Utilize catalytic reactions over stoichiometric ones. | Using a catalytic amount of a fluorinating agent instead of a full equivalent. |

| Safer Solvents | Replace hazardous solvents with greener alternatives. | Performing reactions in water or ethanol instead of dichloromethane. |

| Energy Efficiency | Develop reactions that proceed at lower temperatures. | Employing a highly active catalyst that allows for room temperature reactions. |

| Waste Prevention | Design highly regioselective and chemoselective reactions. | Achieving high regioselectivity in the fluorination step to avoid the formation of unwanted isomers. |

| Catalysis | Utilize recoverable and reusable catalysts. | Employing a heterogeneous catalyst for the nitro reduction that can be filtered off and reused. researchgate.net |

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 2,4 Difluoro 5 Methylphenol

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a fundamental tool for determining the elemental composition of a molecule with high accuracy. For 3-Amino-2,4-difluoro-5-methylphenol, HRMS would confirm its molecular formula, C₇H₇F₂NO.

The exact mass, calculated from the sum of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O), provides a highly specific identifier for the compound.

Table 3.1: Calculated Molecular Weight of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇F₂NO |

| Monoisotopic Mass | 159.0496 u |

While experimental fragmentation data is not available, a theoretical analysis of the molecule's structure suggests several likely fragmentation pathways under electron ionization (EI) conditions. The molecular ion peak [M]⁺ would be observed at m/z 159. Subsequent fragmentation could involve:

Loss of a methyl radical (•CH₃): Resulting in a fragment at [M-15]⁺.

Loss of carbon monoxide (CO): A common fragmentation for phenols, leading to a fragment at [M-28]⁺.

Loss of hydrogen fluoride (B91410) (HF): Resulting in a fragment at [M-20]⁺.

These predicted pathways help in confirming the structure of the molecule in a mass spectrometry experiment.

Comprehensive Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise atom-to-atom connectivity in a molecule. A full multi-nuclear NMR analysis would provide a complete picture of the compound's structure. Although experimental spectra are not publicly documented, the expected chemical shifts and coupling patterns can be predicted.

¹H NMR: The proton NMR spectrum would show four distinct signals:

A singlet for the methyl (CH₃) protons.

A broad singlet for the amine (NH₂) protons.

A broad singlet for the hydroxyl (OH) proton.

A multiplet for the single aromatic proton (H-6), which would be split by the adjacent fluorine atoms (³JHF and ⁴JHF couplings).

¹³C NMR: The carbon NMR spectrum would display seven signals, corresponding to each unique carbon atom. The chemical shifts would be significantly influenced by the electron-withdrawing fluorine atoms, and the carbon signals for C-2, C-3, C-4, and C-5 would show characteristic large coupling constants (¹JCF, ²JCF).

¹⁹F NMR: The fluorine NMR spectrum is crucial for fluorinated compounds. It would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C-2 and C-4 positions. These signals would likely appear as doublets of doublets due to coupling with each other (³JFF) and with the aromatic proton H-6 (³JHF and ⁵JHF).

¹⁵N NMR: While less common, ¹⁵N NMR would show a single resonance for the amino nitrogen, providing information about its electronic environment.

Table 3.2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | ~6.5-7.0 | multiplet (dd) | Ar-H |

| ¹H | ~4.0-5.0 | broad singlet | -NH₂ |

| ¹H | ~8.0-9.0 | broad singlet | -OH |

| ¹H | ~2.0-2.3 | singlet | -CH₃ |

| ¹³C | ~140-160 (d, ¹JCF) | doublet | C-F (C2, C4) |

| ¹³C | ~110-130 | various multiplets | Aromatic C |

| ¹³C | ~15-20 | singlet | -CH₃ |

Note: These are estimated values and actual experimental data may vary.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and the difluoroaromatic ring. The FT-IR spectrum would be dominated by strong absorptions from the O-H and C-F bonds. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring.

Table 3.3: Predicted Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | O-H stretch | Phenolic -OH |

| 3450-3250 | N-H asymmetric & symmetric stretch | Amino -NH₂ |

| 3100-3000 | C-H aromatic stretch | Ar-H |

| 2975-2850 | C-H aliphatic stretch | -CH₃ |

| 1650-1550 | N-H bend | Amino -NH₂ |

| 1600-1450 | C=C aromatic ring stretch | Aromatic Ring |

| 1300-1000 | C-F stretch (strong) | Aryl-Fluoride |

Solid-State Characterization by X-ray Crystallography: Crystal Packing, Intermolecular Interactions, and Polymorphism

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other scientific repositories. Therefore, definitive data on its crystal packing, intermolecular interactions, and potential polymorphism is unavailable.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation Phenomena

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to study electronic transitions and conjugated systems.

No experimental UV-Vis spectrum for this compound has been reported. The molecule contains a substituted benzene (B151609) ring, which is a chromophore. The presence of the hydroxyl (-OH) and amino (-NH₂) groups, which are strong auxochromes, would be expected to cause a bathochromic (red) shift of the π → π* absorption bands of the benzene ring, moving them to longer wavelengths (likely in the 270-300 nm range). The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent used due to solvent-solute interactions, particularly with the polar -OH and -NH₂ groups.

Mechanistic and Reactivity Investigations of 3 Amino 2,4 Difluoro 5 Methylphenol

Electrophilic Aromatic Substitution Reactions and Regioselectivity Patterns

Electrophilic aromatic substitution (SEAr) is a cornerstone of arene functionalization. For 3-Amino-2,4-difluoro-5-methylphenol, the regioselectivity of such reactions is governed by the combined directing effects of the substituents on the benzene (B151609) ring. The amino (-NH2) and hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density to the ring via resonance. Conversely, the fluorine atoms (-F) are deactivating yet ortho-, para-directing due to the interplay of their strong inductive electron withdrawal and weaker resonance electron donation. The methyl group (-CH3) is a weak activating, ortho-, para-director.

Common electrophilic aromatic substitution reactions and the expected major product are summarized in the table below. The reaction conditions provided are typical for activated phenolic or anilinic systems, though the presence of deactivating fluorine atoms might necessitate slightly harsher conditions than for non-fluorinated analogs. cardiff.ac.uknih.gov

| Reaction | Reagent(s) | Predicted Major Product | Predicted Regioselectivity |

| Nitration | HNO3, H2SO4 | 3-Amino-2,4-difluoro-5-methyl-6-nitrophenol | C6 substitution |

| Halogenation | Br2, FeBr3 or CCl4 | 6-Bromo-3-amino-2,4-difluoro-5-methylphenol | C6 substitution |

| Sulfonation | Fuming H2SO4 | 6-Amino-3,5-difluoro-2-hydroxy-4-methylbenzenesulfonic acid | C6 substitution |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 1-(6-Amino-3,5-difluoro-2-hydroxy-4-methylphenyl)ethan-1-one (for R=CH3) | C6 substitution |

Nucleophilic Substitution Reactions at the Aromatic Core or Functional Groups

Nucleophilic aromatic substitution (SNAr) on the aryl core of this compound is a plausible reaction pathway, particularly for the displacement of the fluorine atoms. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. researchgate.netnih.gov In this molecule, the two fluorine atoms activate the ring towards nucleophilic attack. The position para to the amino group (C4-F) and ortho to the hydroxyl group (C2-F) are the most likely sites for substitution. The relative reactivity would depend on the specific nucleophile and reaction conditions.

The amino and phenolic hydroxyl groups can also undergo nucleophilic substitution reactions, though typically after conversion to a better leaving group (e.g., diazotization of the amino group or conversion of the hydroxyl group to a sulfonate ester).

| Reaction Type | Potential Reaction Site(s) | Typical Nucleophiles | Notes |

| Nucleophilic Aromatic Substitution (SNAr) | C2-F, C4-F | Amines, alkoxides, thiolates | The fluorine at C4 is para to the activating -NH2 group, potentially making it more susceptible to substitution. researchgate.net |

| Substitution at the Amino Group | N-atom | Alkyl halides, acyl chlorides | The amino group can act as a nucleophile, leading to N-alkylation or N-acylation. youtube.comyoutube.com |

| Substitution at the Phenolic Group | O-atom | Alkyl halides (Williamson ether synthesis) | Requires deprotonation of the phenol (B47542) with a base to form the more nucleophilic phenoxide. |

This table outlines potential nucleophilic substitution reactions based on the reactivity of analogous fluorinated aromatic compounds and functionalized phenols/anilines. Specific experimental validation for this compound is not available in the provided search results. researchgate.netnih.govresearchgate.netyoutube.comyoutube.com

Metal-Catalyzed Cross-Coupling Reactions at Unsubstituted Positions or via Functional Group Modification

Metal-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex molecules from simpler precursors. For this compound, several strategies can be envisioned.

The C-F bonds can potentially be activated for cross-coupling, although this is generally more challenging than for heavier halogens. nih.gov Alternatively, the amino or hydroxyl groups can be converted into more reactive functionalities like triflates (from the phenol) or diazonium salts (from the amine) to participate in a wider range of coupling reactions. The single C-H bond at the C6 position is also a potential site for direct C-H activation/functionalization.

Given the presence of both an amino and a phenolic hydroxyl group, selective coupling at either the N-H or O-H bond is a significant consideration. Studies on aminophenols have shown that catalyst and ligand choice can direct the reaction towards either N-arylation or O-arylation. nih.govmit.edumit.edu For instance, palladium-based catalysts with specific phosphine (B1218219) ligands often favor N-arylation, while copper-based systems can be employed for selective O-arylation. nih.govmit.edumit.edu

| Coupling Reaction | Potential Coupling Site | Common Catalysts/Reagents | Potential Products |

| Suzuki-Miyaura Coupling | C-F, C-OTf (from phenol), C-N2+ (from amine) | Pd(0) catalysts, boronic acids | Arylated derivatives |

| Buchwald-Hartwig Amination | C-F, C-OTf | Pd(0) catalysts, amines | Di- or tri-amino derivatives |

| Sonogashira Coupling | C-F, C-OTf | Pd(0)/Cu(I) catalysts, terminal alkynes | Alkynylated derivatives |

| Heck Coupling | C-OTf, C-N2+ | Pd(0) catalysts, alkenes | Alkenylated derivatives |

| Selective N-Arylation | N-H | Pd(0) with biarylphosphine ligands (e.g., BrettPhos) nih.govmit.edu | N-Aryl-3-amino-2,4-difluoro-5-methylphenol |

| Selective O-Arylation | O-H | Cu(I) with ligands like picolinic acid nih.govmit.edu | 3-Amino-2,4-difluoro-5-methyl-1-(aryloxy)benzene |

This table is a predictive summary of potential metal-catalyzed cross-coupling reactions based on established methodologies for related compound classes. The selective N- and O-arylation conditions are based on literature for other aminophenols. nih.govnih.govmit.edumit.edurhhz.net

Oxidative and Reductive Transformations of the Amino and Phenolic Moieties

The amino and phenolic groups of this compound are susceptible to both oxidation and reduction, which can be a route to further functionalization or, in some cases, degradation.

The aminophenol moiety is generally prone to oxidation. Mild oxidizing agents can lead to the formation of quinone-imine type structures. The presence of fluorine atoms is known to increase oxidative stability in some contexts, which might make this compound more robust than its non-fluorinated counterparts. nih.govresearchgate.netsci-hub.se The oxidation potential can be influenced by factors such as pH.

Reduction of the aromatic ring is possible but would require harsh conditions (e.g., high-pressure hydrogenation) and would lead to the corresponding substituted cyclohexanol/cyclohexylamine derivatives. A more common reductive transformation would be the conversion of a nitro group, introduced via electrophilic substitution at C6, to an amino group, yielding a diamino-difluoro-methylphenol derivative.

| Transformation | Typical Reagents | Expected Product(s) | Notes |

| Oxidation of Phenol/Aniline (B41778) | Mild: Fe(III), Ag(I), O2/catalyst | Quinone-imine derivatives, polymeric materials | The outcome is often pH-dependent and can lead to complex product mixtures. escholarship.org |

| Reduction of Nitro Group (if present at C6) | H2/Pd, Sn/HCl, Fe/HCl | 3,6-Diamino-2,4-difluoro-5-methylphenol | A standard transformation in aromatic chemistry. |

| Catalytic Hydrogenation of the Ring | H2, Rh/C or RuO2, high pressure/temp | Substituted cyclohexanol/cyclohexylamine derivatives | Destroys the aromaticity of the ring. |

This table outlines the expected oxidative and reductive transformations based on the known chemistry of aminophenols and fluorinated aromatics. Specific experimental data for this compound is not available in the cited literature. nih.govresearchgate.netsci-hub.seescholarship.orgresearchgate.net

Investigation of Tautomeric Equilibria and Proton Transfer Dynamics

Tautomerism is a key consideration for molecules containing both amino and phenolic functionalities. This compound can exist in different tautomeric forms, primarily involving proton transfer between the hydroxyl and amino groups and the aromatic ring. The predominant form in solution is expected to be the phenol-amine tautomer. However, keto-enol and imine-enamine tautomerism are theoretically possible, particularly in different solvent environments or under photoirradiation.

Proton transfer dynamics, both intramolecular and intermolecular, are crucial in determining the acidity and basicity of the molecule, as well as its behavior in hydrogen-bonding interactions. The pKa values of the phenolic proton and the protonated amino group are influenced by the electronic effects of the other substituents. The electron-withdrawing fluorine atoms would be expected to increase the acidity of the phenolic proton and decrease the basicity of the amino group compared to non-fluorinated analogs.

Computational studies on related systems, such as other substituted aminophenols and fluorinated bases, can provide valuable insights into the relative energies of different tautomers and the barriers for proton transfer. nih.govnih.gov Such studies would be essential to fully understand the dynamic behavior of this compound.

| Tautomeric Form | Relative Stability | Factors Influencing Equilibrium |

| Phenol-Amine (aromatic) | Most stable (predicted) | Aromaticity is a strong driving force for stability. |

| Keto-Imine (non-aromatic) | Less stable | Disruption of aromaticity is energetically unfavorable. |

| Zwitterionic form | Dependent on solvent polarity | May be stabilized in polar protic solvents. |

This table is based on general principles of tautomerism in aromatic systems. Detailed experimental or computational studies on the tautomeric equilibria of this compound are not available in the provided search results. nih.govnih.gov

Computational and Theoretical Studies on 3 Amino 2,4 Difluoro 5 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for calculating the optimized geometry and thermodynamic properties of substituted phenols and anilines. researchgate.netacs.org DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311+G(2d,2p)), can determine the most stable three-dimensional arrangement of atoms in 3-Amino-2,4-difluoro-5-methylphenol by finding the minimum energy conformation. researchgate.netacs.org

These calculations provide key energetic and structural parameters. The total energy of the molecule is a primary output, from which thermodynamic quantities like the enthalpy of formation can be derived. acs.org Bond dissociation energies (BDE), particularly for the O-H and N-H bonds, are crucial for understanding the molecule's potential as an antioxidant. researchgate.netacs.org For instance, studies on various substituted phenols show that electron-donating groups (like amino and methyl) generally decrease the O-H BDE, while the position of these substituents significantly influences stability. researchgate.netacs.org In the case of this compound, the interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluorine atoms would be a key determinant of its geometry and energetics.

Below is an illustrative table of geometric parameters that could be obtained for this compound through DFT calculations, based on typical values for similar substituted phenols.

| Parameter | Typical Calculated Value |

|---|---|

| C-O Bond Length | ~1.36 Å |

| C-N Bond Length | ~1.40 Å |

| C-F Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.97 Å |

| C-C-O Bond Angle | ~119° |

| C-C-N Bond Angle | ~121° |

Prediction of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT can be used to calculate the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. These calculations help in assigning specific absorption bands to the stretching, bending, and torsional motions of different functional groups within the molecule. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical shifts, when compared to experimental data, are crucial for confirming the molecular structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus, meaning the fluorine, amino, hydroxyl, and methyl substituents will each have a distinct and predictable influence on the shifts of the aromatic ring's carbon and hydrogen atoms.

The electronic transitions of the molecule can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the UV-Vis absorption maxima (λ_max). This analysis helps to understand how the molecule absorbs light and is related to the energies of its frontier molecular orbitals. nih.gov

The following table demonstrates the kind of predicted spectroscopic data that computational methods can generate.

| Spectroscopic Data Type | Predicted Parameter | Typical Range/Value |

|---|---|---|

| Vibrational (IR) | O-H Stretch | ~3600 cm⁻¹ |

| Vibrational (IR) | N-H Stretch | ~3400-3500 cm⁻¹ |

| Vibrational (IR) | C-F Stretch | ~1100-1300 cm⁻¹ |

| NMR | ¹³C Aromatic | 110-160 ppm |

| NMR | ¹H Phenolic OH | 4-8 ppm |

| UV-Vis | λ_max | ~280-300 nm |

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, DFT calculations can map the distribution of these orbitals and compute the energy gap, providing insight into its kinetic stability and potential for participating in charge-transfer interactions.

Fukui functions are another concept derived from DFT that helps predict the most reactive sites within a molecule. By analyzing how the electron density changes upon the addition or removal of an electron, Fukui functions can identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a detailed map of local reactivity across the molecule. nih.gov

An illustrative table of FMO properties is shown below.

| Parameter | Significance | Illustrative Value |

|---|---|---|

| E_HOMO | Electron-donating ability | ~ -5.5 eV |

| E_LUMO | Electron-accepting ability | ~ -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity/stability | ~ 4.5 eV |

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like the C-N bond of the amino group and the C-C bond of the methyl group in this compound, can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the higher-energy peaks representing the transition states between them. For this compound, this analysis would likely investigate the orientation of the amino and hydroxyl groups relative to each other and to the adjacent fluorine atoms, as intramolecular hydrogen bonding and steric hindrance can significantly influence conformational preferences. nih.gov

Solvent Effects and Intermolecular Interactions through Explicit and Implicit Solvation Models

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's structure and properties.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but allows for the detailed study of specific intermolecular interactions, such as hydrogen bonding between the solute (this compound) and solvent molecules (e.g., water or methanol). acs.org Investigating solvent effects is crucial for accurately predicting reaction pathways and thermodynamic properties in solution. acs.orgresearchgate.net

Exploration of Advanced Applications of 3 Amino 2,4 Difluoro 5 Methylphenol in Chemical Sciences

Role as a Versatile Synthetic Intermediate for the Construction of Complex Organic Architectures

While specific, widely-documented examples of 3-Amino-2,4-difluoro-5-methylphenol as a key intermediate in the synthesis of complex organic architectures are not prevalent in readily accessible scientific literature, its structure is inherently suited for such a role. The amino group serves as a versatile handle for a wide array of chemical transformations, including diazotization followed by substitution, acylation, and alkylation. The fluorine atoms can modulate the reactivity of the aromatic ring and impart unique properties, such as increased metabolic stability or altered lipophilicity in medicinal chemistry contexts.

The presence of multiple distinct functional groups allows for regioselective reactions, a critical aspect in the construction of intricate molecular frameworks. For instance, the amino group can be protected while transformations are carried out at the phenolic hydroxyl group, or vice versa. This differential reactivity is a cornerstone of modern synthetic strategy. A patent for aniline (B41778) derivatives and their therapeutic applications mentions this compound, hinting at its use as a precursor in the synthesis of biologically active molecules. acs.org

Precursor in the Development of Advanced Polymeric Materials and Organic Optoelectronic Devices

The development of advanced polymers and materials for optoelectronics often relies on monomers with tailored properties. Fluorinated aromatic compounds are of particular interest in this field due to their potential to enhance thermal stability, solubility in organic solvents, and electronic properties of polymers. The difluoro substitution in this compound could be leveraged in the synthesis of high-performance polymers.

Although direct evidence of its use in this capacity is scarce, one can hypothesize its role as a monomer or a precursor to a monomer. The amino and hydroxyl functionalities provide reactive sites for polymerization reactions, such as the formation of polyamides, polyimides, or polyesters. The fluorine atoms could contribute to desirable properties in the resulting polymers, such as low dielectric constants or specific optical characteristics relevant to organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Utilization in the Design of Novel Organic Reagents or Ligands for Catalysis

The design of ligands is central to the advancement of catalysis. The structure of this compound offers potential as a scaffold for new ligands. The amino and hydroxyl groups can act as coordination sites for metal centers. The electronic properties of the aromatic ring, modified by the electron-withdrawing fluorine atoms and the electron-donating methyl group, can influence the catalytic activity of the corresponding metal complexes.

While no specific catalytic systems employing ligands derived from this compound are prominently reported, the broader class of aminophenols has been explored for this purpose. The introduction of fluorine atoms could fine-tune the electronic and steric environment of a catalyst, potentially leading to enhanced selectivity or activity in various chemical transformations.

Photophysical Properties and Potential in Non-Biological Sensor Development or Dye Chemistry

The inherent functionalities of this compound could allow for its incorporation into larger dye molecules or sensor arrays. The amino group, in particular, can act as a strong electron donor in donor-acceptor chromophores, which are the basis for many modern dyes and sensors.

Supramolecular Self-Assembly and Non-Covalent Interactions for Material Engineering

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, functional materials. The structure of this compound is well-suited to participate in such interactions. The amino and hydroxyl groups are excellent hydrogen bond donors and acceptors. The aromatic ring can engage in π-π stacking, and the fluorine atoms can participate in specific non-covalent interactions, including halogen bonding and C-F···H hydrogen bonds.

These interactions could, in principle, guide the self-assembly of this molecule or its derivatives into larger, ordered structures like liquid crystals or organogels. The precise control over intermolecular forces afforded by the specific substitution pattern could be a valuable tool in the bottom-up fabrication of novel materials with tailored properties.

Future Research Directions and Unexplored Avenues for 3 Amino 2,4 Difluoro 5 Methylphenol

Identification of Novel Synthetic Pathways and Methodologies

One promising avenue is the exploration of dehydrogenative aromatization reactions . This approach could potentially construct the substituted aminophenol core in a single step from readily available cyclohexanone (B45756) derivatives and amines. Such methods circumvent the need for traditional nitration and reduction sequences, which often suffer from poor regioselectivity and harsh reaction conditions.

Another area ripe for investigation is the application of C-H activation/functionalization strategies . Directing groups could be employed to selectively introduce the amino, hydroxyl, and methyl functionalities onto a difluorinated aromatic scaffold. This would represent a highly atom-economical approach to the synthesis of 3-Amino-2,4-difluoro-5-methylphenol and its derivatives.

Below is a hypothetical comparison of a traditional versus a novel synthetic approach:

| Feature | Traditional Multi-Step Synthesis | Proposed Novel Dehydrogenative Aromatization |

| Starting Materials | Fluorinated toluene (B28343) derivative | Substituted cyclohexanone, ammonia |

| Number of Steps | 4-6 (nitration, reduction, etc.) | 1-2 |

| Key Intermediates | Nitro- and halo-substituted precursors | In-situ generated enamine/imine |

| Potential Advantages | Based on known reactions | Higher atom economy, reduced waste, fewer steps |

| Potential Challenges | Low overall yield, regioselectivity issues | Catalyst development, optimization of reaction conditions |

Investigation of Unconventional Reactivity Patterns

The interplay of the electron-donating amino and hydroxyl groups with the strongly electron-withdrawing fluorine atoms is expected to impart unconventional reactivity to the aromatic ring of this compound. Research in this area could uncover novel chemical transformations.

The high fluorine substitution may render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a reactivity pattern not typically observed in standard phenols and anilines. The amino group could be strategically protected to allow for selective displacement of a fluorine atom by various nucleophiles, opening up pathways to a diverse range of new derivatives.

Furthermore, the compound could serve as a unique substrate for oxidative coupling reactions . The electron-rich nature of the aminophenol system, modulated by the fluorine substituents, may lead to the formation of novel dimeric or polymeric structures with interesting electronic and material properties. The reactivity of aminophenols in iron-catalyzed reactions suggests that the presence of fluorine could significantly alter the course of such transformations, potentially leading to new nitrogen-containing oligomers. nih.gov

A proposed study could investigate the following:

| Reaction Type | Potential Outcome | Influencing Factors |

| Nucleophilic Aromatic Substitution | Selective displacement of F at C2 or C4 | Nature of the nucleophile, solvent, temperature |

| Oxidative Coupling | Formation of phenoxazine-like dimers or polymers | Oxidizing agent, catalyst (e.g., iron), pH |

| Diazotization Chemistry | Formation of stabilized diazonium salts due to fluorine | Reaction conditions, potential for subsequent coupling reactions |

Expansion into Emerging Areas of Materials Science and Sustainable Chemistry

The structural features of this compound make it an attractive building block for advanced materials and applications in sustainable chemistry.

In materials science , this compound could serve as a monomer for the synthesis of high-performance polymers such as polybenzoxazoles or polyimides. The fluorine atoms would be expected to enhance thermal stability, chemical resistance, and flame retardancy, while also lowering the dielectric constant of the resulting polymers. These properties are highly desirable for applications in the aerospace and microelectronics industries.

In the realm of sustainable chemistry , this compound could be explored as a precursor for "green" corrosion inhibitors or as a scaffold for the development of novel ligands for catalysis. The multiple functional groups offer several points for modification, allowing for the fine-tuning of properties for specific applications.

| Potential Application Area | Key Structural Contribution | Desired Properties of Resulting Material |

| High-Performance Polymers | Fluorine content, rigid aromatic core | High thermal stability, chemical resistance, low dielectric constant |

| Corrosion Inhibitors | Amino and hydroxyl groups for surface binding | Strong adsorption to metal surfaces, formation of protective films |

| Ligand Development | Multiple coordination sites (N, O) | Enhanced catalytic activity, selectivity, and stability |

Advanced Computational Methodologies for Predictive Design

Advanced computational methods can play a crucial role in accelerating the exploration of this compound's chemical space, even before extensive laboratory work is undertaken.

Density Functional Theory (DFT) calculations can be employed to predict key molecular properties such as bond dissociation energies, electrostatic potential maps, and frontier molecular orbital energies. This information can provide valuable insights into the compound's reactivity and guide the design of synthetic experiments. For instance, computational studies on fluorinated amino acids have demonstrated the utility of these methods in understanding their electronic properties. nih.govfu-berlin.de

Molecular Dynamics (MD) simulations could be used to model the behavior of polymers derived from this compound, predicting their bulk properties like glass transition temperature and mechanical strength. Furthermore, docking studies could be performed to assess its potential as a ligand for various biological targets or as a corrosion inhibitor on metal surfaces.

A proposed computational workflow could include:

| Computational Method | Property to be Investigated | Potential Impact on Research |

| Density Functional Theory (DFT) | Reactivity indices, NMR chemical shifts, pKa values | Guiding synthetic strategy, aiding in structural characterization |

| Molecular Dynamics (MD) | Polymer chain packing, interaction with metal surfaces | Predicting material properties, designing effective corrosion inhibitors |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of intramolecular hydrogen bonds | Understanding conformational preferences and stability |

Integration with Flow Chemistry and Automated Synthesis Platforms

To efficiently explore the derivatization of this compound and the production of materials based on it, modern automation techniques are indispensable.

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, and the potential for straightforward scaling. mdpi.comallfordrugs.comnih.govjst.org.in The synthesis of aminophenols and their subsequent transformations could be adapted to continuous-flow systems. This would be particularly beneficial for handling potentially hazardous intermediates or for optimizing reaction conditions through rapid, small-scale experiments. For example, a multi-step flow process could be designed for the synthesis and in-line purification of this compound. uc.pt

The integration of flow reactors with automated synthesis platforms and real-time analytics would enable the rapid generation of a library of derivatives of this compound. This high-throughput approach would accelerate the discovery of new molecules with desired properties for applications in materials science, agrochemicals, or pharmaceuticals.

A hypothetical automated synthesis workflow could be structured as follows:

| Stage | Technology | Objective |

| 1. Reagent Preparation | Automated liquid handlers | Precise dispensing of starting materials and reagents |

| 2. Reaction | Continuous flow reactor | Controlled and efficient chemical transformation |

| 3. Work-up and Purification | In-line extraction and chromatography | Automated purification of the product |

| 4. Analysis | Integrated NMR and Mass Spectrometry | Real-time characterization and purity assessment |

Q & A

Q. What are the common synthetic routes for 3-Amino-2,4-difluoro-5-methylphenol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or direct fluorination of precursor molecules. For example, fluorination can be achieved using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Optimization strategies include:

- Temperature control : Maintaining −20°C to 0°C during fluorination to minimize side reactions .

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC for high-purity isolation.

Key Table :

| Precursor | Fluorinating Agent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 3-Amino-5-methylphenol | Selectfluor® | 68 | 99.2% | |

| Nitro-derivative | DAST | 52 | 97.8% |

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ −110 to −130 ppm for aromatic fluorines) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₇H₇F₂NO: calc. 159.05; observed 159.04) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of fluorinated phenolic derivatives across different studies?

- Methodological Answer : Contradictions often arise from variations in test conditions or compound purity . To address this:

- Standardize assays : Use identical cell lines (e.g., HEK293 for enzyme studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Batch analysis : Compare multiple synthesis batches via LC-MS to rule out impurities (e.g., residual fluorinating agents) .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate data from independent studies, focusing on IC₅₀ values and dose-response curves .

Q. What strategies are recommended for designing derivatives of this compound to enhance its interaction with biomolecular targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance hydrogen bonding with enzymes .

- Modify the amino group to a urea or sulfonamide moiety to improve solubility and target affinity .

- Computational Modeling :

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like tyrosine kinases or oxidoreductases .

Example Derivative :

| Derivative | Modification | Target Affinity (Kd, nM) |

|---|---|---|

| 3-Amino-2,4-difluoro-5-(trifluoromethyl)phenol | -CF₃ addition | 12.3 ± 1.5 |

Data Interpretation and Validation

Q. How should researchers address conflicting spectroscopic data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts in NMR/UV spectra are common. Mitigation steps include:

- Referencing : Use internal standards (e.g., TMS for ¹H/¹³C NMR; C₆F₆ for ¹⁹F NMR) .

- Solvent screening : Compare data in deuterated DMSO, CDCl₃, and D₂O to identify solvent-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.